molecular formula C19H20O4 B159217 Bisphenol A diacetate CAS No. 10192-62-8

Bisphenol A diacetate

Cat. No. B159217
CAS RN: 10192-62-8
M. Wt: 312.4 g/mol
InChI Key: NSNHONPMCQYMNT-UHFFFAOYSA-N
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Description

Bisphenol A diacetate is a derivative of Bisphenol A (BPA), which is a synthetic chemical used as a precursor material for the manufacturing of plastics and resins . It is a colorless crystalline solid belonging to the family of organic compounds . BPA is best known for its use in the manufacture of polycarbonate plastics and epoxy resins, particularly those found in water bottles, baby bottles, and other beverage and food containers .


Synthesis Analysis

BPA is produced on an industrial scale by the condensation reaction of phenol and acetone . The synthesis of BPA involves combining phenol with acetone in the presence of an acid catalyst .


Chemical Reactions Analysis

BPA exhibits various chemical reactions. It is used in the quantitative analysis of bisphenols and their analogues . The role of silylation in the qualitative and quantitative analysis of bisphenols has been investigated .


Physical And Chemical Properties Analysis

BPA is a moderately water-soluble compound, with low volatility that is easily biodegraded . It is a colorless solid which is soluble in most common organic solvents, but has very poor solubility in water . The physical properties of Bisphenol A diacetate are not explicitly mentioned in the search results.

Scientific Research Applications

Dentistry

  • BPA is a precursor to the resin monomer of bisphenol A diglycidyl ether methacrylate (Bis-GMA) and bisphenol A dimethylacrylate (Bis-DMA) that are the main constituents of most commercially available composites and sealants used in dentistry .
  • BPA-based materials are used in dental, surgical, and prosthetical materials .
  • Dental materials containing BisDMA or polycarbonate have not been found to have any adverse human health risks .

Environmental Science

  • BPA is a high production volume (HPV) chemical widely used in manufacturing polycarbonate plastics and epoxy resins used in nearly every industry .
  • BPA poses environmental and health hazards in aquatic systems, affecting ecosystems and human health .
  • BPA contamination in aquatic environments is a major concern, and environmentally sound technologies should be explored for its removal from the contaminated environment .

Food Products

  • BPA is used in food packaging since the 1960s .
  • BPA is a structural component in polycarbonate beverage bottles and a component in metal can coatings, which protect the food from directly contacting metal surfaces .
  • Small, measurable amounts of the packaging materials may migrate into food and can be consumed with it .

Adsorption Process

  • BPA is a well-known endocrine-disrupting compound that is commonly detected in industrial effluents and wastewater treatment plants .
  • Adsorption is considered the most appropriate technology to remove BPA from aqueous sources .
  • Numerous conventional and nonconventional adsorbents can effectively eliminate BPA from effluents .

Enzymatic Process

  • The biocatalytic elimination of Bisphenol A using laccase produced by Phanerochaete chrysosporium was examined and optimized .
  • The response surface methodology was used to study the effect of independent variables such as pH, temperature, initial laccase activity, initial Bisphenol A concentration .
  • Maximum reaction rate and Michaelis constant were calculated from the Lineweaver–Burk plots and are 20.12 µM −1 min and 820 µM, respectively .

Pharmaceuticals

  • BPA is one of the so-called endocrine disrupting chemicals (EDCs) and is thought to be involved in the pathogenesis of different morbid conditions: immune-mediated disorders, type-2 diabetes mellitus, cardiovascular diseases, and cancer .
  • The mechanism of action of bisphenol A, with a special focus on mesenchymal stromal/stem cells (MSCs) and adipogenesis, has been studied .
  • Its uses have been assessed in various fields: dental, orthopedic, and industrial .

Chemical Synthesis

  • BPA is produced on an industrial scale by the condensation reaction of phenol and acetone .
  • It is a major component of several high-performance plastics, and as a minor additive in PVC, polyurethane, thermal paper, and several other materials .
  • BPA was created from a condensation reaction of phenol and acetone with hydrogen chloride, an acid catalyst, and a promoter such as methyl mercaptan .

Plastic Manufacturing

  • BPA is a chemical compound primarily used in the manufacturing of various plastics .
  • It is a colourless solid which is soluble in most common organic solvents, but has very poor solubility in water .
  • BPA is produced on an industrial scale by the condensation reaction of phenol and acetone .
  • BPA’s largest single application is as a co-monomer in the production of polycarbonates, which accounts for 65–70% of all BPA production .

Epoxy Resins

  • Epoxy resins, most of which are made from BPA, are essential to modern life, public health, efficient manufacturing, and food safety .
  • They are used in a wide array of consumer and industrial applications because of their toughness, strong adhesion, chemical resistance, and other specialized properties .
  • Epoxy resins are used in products we rely on every day, such as cars, boats, planes, fiber optics, electrical circuit boards, and even the frets on a guitar .

Safety And Hazards

BPA is not considered safe due to its endocrine-disrupting properties and reproductive toxicity . It is advised to avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

Several functional substitutes of BPA have been proposed in the literature, produced from plant biomass . The focus is on the development of sustainable catalytic synthesis of rigid diols from biomass derivatives .

properties

IUPAC Name

[4-[2-(4-acetyloxyphenyl)propan-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-13(20)22-17-9-5-15(6-10-17)19(3,4)16-7-11-18(12-8-16)23-14(2)21/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNHONPMCQYMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884455
Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bisphenol A diacetate

CAS RN

10192-62-8
Record name Bisphenol A diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10192-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, 1,1'-diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70884455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenediphenyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.417
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
D Casarini, RK Harris… - Magnetic resonance in …, 1993 - Wiley Online Library
… The compound is more usually known as bisphenol-A diacetate. … Bisphenol-A diacetate has been shown to exist in two polymorphic forms. The x-ray crystal structure of one form has …
MM Deshpande, AS Jadhav, AA Gunari… - Journal of Polymer …, 1995 - Wiley Online Library
The molecular weight of polycarbonate formed by the carbonate‐ester interchange reaction of bisphenol‐A diacetate (BPAC 2 ) and dimethyl carbonate (DMC) was found to depend on …
Number of citations: 28 onlinelibrary.wiley.com
C Alberti, F Scheliga, S Enthaler - ChemistrySelect, 2019 - Wiley Online Library
… (bisphenol A carbonate) to obtain bisphenol A diacetate as well-defined product. Moreover, it was demonstrated that bisphenol A diacetate in combination with diphenyl carbonate can …
JB Knaak, LJ Sullivan - Toxicology and applied pharmacology, 1966 - Elsevier
… These extracts were combined, dried, and acetylated by procedure similar to those used for extracts from the urines and were analyzed for bisphenol A diacetate by gas chromatography…
Number of citations: 204 www.sciencedirect.com
T Iwamoto, T Kinoshita, J Masamoto - Sen'i Gakkaishi, 1998 - jstage.jst.go.jp
… By removal of acetic acid with a high boiling point mixed solvent from the condensation polymerization of bisphenol A diacetate and the mixture of terephthalic/isophthalic acids, and …
Number of citations: 3 www.jstage.jst.go.jp
T Oishi, HK Hall Jr - Journal of Polymer Science Part A …, 1992 - Wiley Online Library
… DMT) and bisphenol-A (BPA) or bisphenol-A diacetate (BPAOAc) were investigated using a variety of … A currently popular method is acidolysis of bisphenol-A diacetate ( BPAOAc) by iso/…
Number of citations: 16 onlinelibrary.wiley.com
T Iwamoto, T Kinoshita, J Masamoto - Sen'i Gakkaishi, 1999 - jstage.jst.go.jp
Bisphenol A polyarylate is known as an amorphous high performance polymer with excellent properties. Though the polyarylate composed of bisphenol A and terephthalic/isophthalic …
Number of citations: 2 www.jstage.jst.go.jp
M Kawaguchi, K Inoue, M Yoshimura, R Ito… - … of Chromatography B, 2004 - Elsevier
… Bisphenol A of environmental analytical grade, bisphenol A diacetate of analytical grade and acetic acid anhydride for trace analysis were purchased from Kanto Chemical Inc. (Tokyo, …
Number of citations: 176 www.sciencedirect.com
H Masuno, J Iwanami, T Kidani… - Toxicological …, 2005 - academic.oup.com
… Bisphenol A (BPA), bisphenol B (BPB), bisphenol A dicyanate (BPA-DC), bisphenol A bis(chloroformate) (BPA-BCF), bisphenol A diacetate (BPA-DA), bisphenol A O,O-diacetic acid (…
Number of citations: 281 academic.oup.com
BB Idage, BD Sarwade, SS Mahajan, S Sivaram - researchgate.net
… Alternate melt polycondensation route for the syntheses of aromatic polyesters using dimethyl esters of phthalic acids and bisphenol-A- diacetate has been investigated using a variety …
Number of citations: 2 www.researchgate.net

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